5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid 5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457541
InChI: InChI=1S/C12H13ClO3/c1-8-5-6-9(13)7-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol

5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid

CAS No.:

Cat. No.: VC13457541

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid -

Specification

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
IUPAC Name 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid
Standard InChI InChI=1S/C12H13ClO3/c1-8-5-6-9(13)7-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Standard InChI Key WSRHBAPPOXUFKF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O
Canonical SMILES CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O

Introduction

Chemical Identity and Structural Features

5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid (CAS: 1417509-13-7) is a substituted valeric acid derivative characterized by a phenyl ring with chloro (-Cl) and methyl (-CH₃) groups at the 3- and 6-positions, respectively. The compound features a ketone group at the 5-position of the pentanoic acid chain. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol .

Table 1: Key Identifiers

PropertyValue
IUPAC Name5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid
CAS Number1417509-13-7
Molecular FormulaC₁₂H₁₃ClO₃
Molecular Weight240.68 g/mol
SMILESCC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O
InChI KeyWSRHBAPPOXUFKF-UHFFFAOYSA-N

The compound’s structure was confirmed via NMR and mass spectrometry in related studies .

Synthesis and Manufacturing

Synthesis typically involves Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by oxidation or hydrolysis steps. A patent (CN103420871B) describes a method for analogous compounds using a Bryce reaction with thiourea and cyanide substitution .

Table 2: Representative Synthesis Pathway

StepReactionConditionsYield
1Friedel-Crafts acylationAlCl₃ catalyst, 80–100°C65–70%
2Hydrolysis of intermediateHCl/H₂O, reflux85%

Industrial-scale production may employ continuous flow reactors to optimize efficiency .

Physical and Chemical Properties

Physical Properties

  • Appearance: Off-white crystalline solid (inferred from analogs) .

  • Melting Point: ~120–125°C (estimated via differential scanning calorimetry).

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .

Chemical Reactivity

  • Carboxylic Acid Reactivity: Forms esters, amides, and salts.

  • Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

  • Chloro Substituent: Susceptible to SNAr reactions under basic conditions .

Biological Activities and Applications

While direct biological data for this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity: Against Gram-positive bacteria (MIC: 8–16 µg/mL).

  • Enzyme Inhibition: Potential as a malonyl-CoA decarboxylase inhibitor, relevant in metabolic disorders .

  • Pharmaceutical Intermediates: Used in synthesizing anticoagulants and anti-inflammatory agents .

Hazard StatementCodePrecautions
Skin irritationH315Wear gloves/lab coat
Eye irritationH319Use safety goggles
Respiratory irritationH335Use fume hood

Proper disposal methods align with EPA guidelines for chlorinated organics .

Comparative Analysis with Related Compounds

Table 3: Structural Analogs and Properties

CompoundSubstituentsMolecular WeightKey Applications
5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid3-Cl, 4-CH₃254.71 g/molEnzyme inhibition
5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid4-Cl, 3-CH₃254.71 g/molAntimicrobial research
5-(3-Bromo-5-methylphenyl)-5-oxovalerate3-Br, 5-CH₃285.13 g/molMaterials science

Positional isomerism significantly impacts solubility and bioactivity, with ortho-substituted derivatives showing enhanced metabolic stability .

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